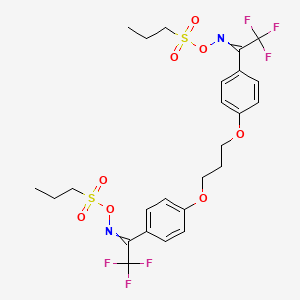
Ethanone,1,1'-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-,1,1'-bis(O-(propylsulfonyl)oxime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) involves multiple stepsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The conditions often require precise control of temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: A related compound with a similar core structure but different functional groups.
1,1’-[2,2-Propanediylbis(4,1-phenyleneoxy)]bis{3-[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol}: Another compound with a similar backbone but different substituents.
Uniqueness
Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
300374-81-6 |
|---|---|
Fórmula molecular |
C25H28F6N2O8S2 |
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
[[2,2,2-trifluoro-1-[4-[3-[4-[N-propylsulfonyloxy-C-(trifluoromethyl)carbonimidoyl]phenoxy]propoxy]phenyl]ethylidene]amino] propane-1-sulfonate |
InChI |
InChI=1S/C25H28F6N2O8S2/c1-3-16-42(34,35)40-32-22(24(26,27)28)18-6-10-20(11-7-18)38-14-5-15-39-21-12-8-19(9-13-21)23(25(29,30)31)33-41-43(36,37)17-4-2/h6-13H,3-5,14-17H2,1-2H3 |
Clave InChI |
KWAQBRYOZOEKCI-UHFFFAOYSA-N |
SMILES isomérico |
CCCS(=O)(=O)O/N=C(\C(F)(F)F)/C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)/C(=N/OS(=O)(=O)CCC)/C(F)(F)F |
SMILES canónico |
CCCS(=O)(=O)ON=C(C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=NOS(=O)(=O)CCC)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


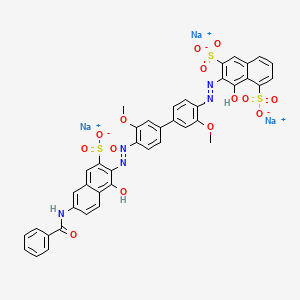
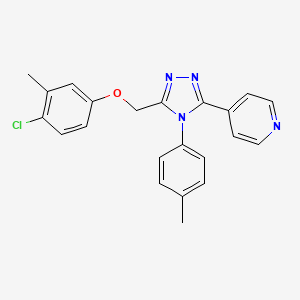

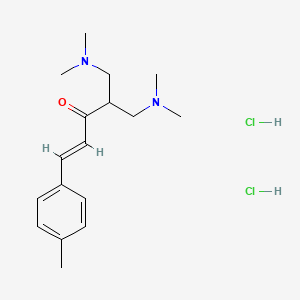
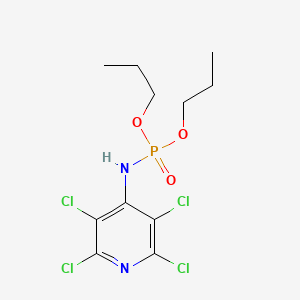
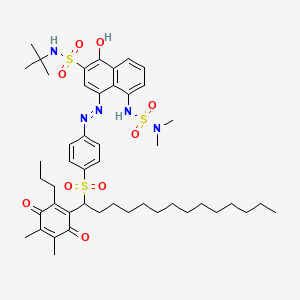
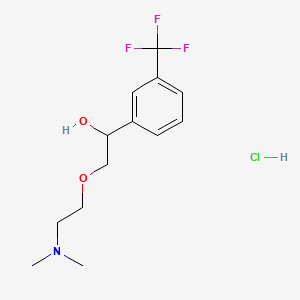
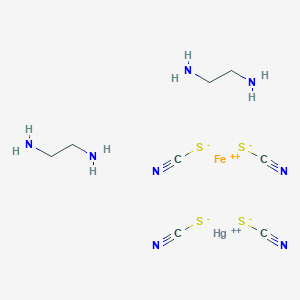
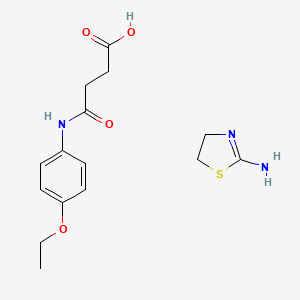
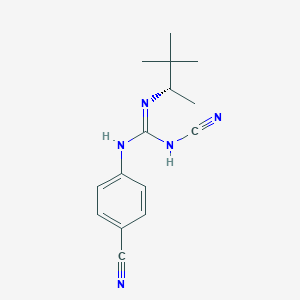
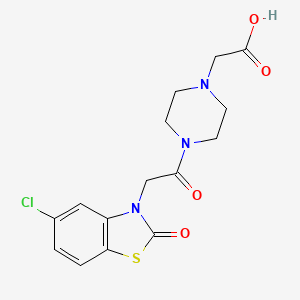
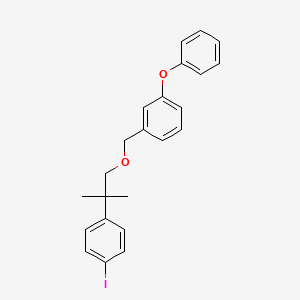
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)

